Hellebrigenin

概述

描述

科学研究应用

Anticancer Properties

Hellebrigenin has been extensively studied for its cytotoxic effects against different cancer types. Research indicates that it exhibits significant antitumor activity through various mechanisms:

- Breast Cancer : A study demonstrated that this compound effectively induced cytotoxicity in human estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The compound was found to trigger apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) and upregulating pro-apoptotic proteins (Bad), leading to G2/M cell cycle arrest and autophagy induction .

- Colorectal Cancer : Another investigation revealed that this compound significantly reduced cell viability in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. This study highlighted the compound's potential as a therapeutic agent for colorectal cancer treatment .

- Glioblastoma : this compound also exhibited cytotoxicity in glioblastoma cell lines, suggesting its effectiveness against aggressive brain tumors. The study emphasized the need for further research into its mechanisms of action and potential clinical applications .

Cardiovascular Applications

Beyond its anticancer properties, this compound has been recognized for its potential in treating cardiovascular diseases:

- Cardiotonic Effects : As a cardiotonic steroid, this compound interacts with the sodium-potassium ATPase pump, which is crucial for cardiac muscle contraction. This interaction can enhance cardiac output and is beneficial in managing conditions like congestive heart failure .

Case Studies and Research Findings

The following table summarizes key studies on the applications of this compound:

作用机制

黑海豚碱主要通过抑制钠钾泵 (Na+/K±ATPase) 发挥作用 . 通过与该酶结合,黑海豚碱会破坏细胞内的离子平衡,导致凋亡。 它还会诱导 DNA 损伤,并在 G2/M 期阻滞细胞周期 . 涉及的分子靶标包括 Na+/K±ATPase 的 α 亚基 .

与相似化合物的比较

黑海豚碱与其他毒毛旋花子苷类化合物相似,如黑海豚素、黑海豚碱和黑海豚素 . 与其他毒毛旋花子苷类化合物相比,黑海豚碱对 Na+/K±ATPase 的 α1β1 复合物的结合亲和力更高 . 这种更高的亲和力有助于其有效的抗癌活性 .

类似的化合物包括:

黑海豚素: 黑海豚碱的糖苷形式,具有相似的抗癌特性.

黑海豚碱: 另一种具有强心作用的毒毛旋花子苷类化合物.

黑海豚素: 一种具有类似化学结构和生物活性的相关化合物.

黑海豚碱的独特特性和有效的生物活性使其成为科学研究和潜在治疗应用中的一种有价值的化合物。

生化分析

Biochemical Properties

Hellebrigenin has been shown to interact with the alpha subunits of the Na+/K±ATPase . This interaction is believed to activate multiple signaling cascades, especially in cancer cells . Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides like this compound in human liver microsomes .

Cellular Effects

This compound has been found to have potent cytotoxic effects on cancer cells, including colorectal cancer cells and breast cancer cells . It triggers apoptosis via the intrinsic pathway, leading to a reduction of mitochondrial membrane potential . It also induces excessive reactive oxygen species, leading to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the alpha subunits of the Na+/K±ATPase . This binding is believed to activate multiple signaling cascades, particularly in cancer cells . It also causes a dramatic reduction in the oxygen consumption rate in treated cells, reflecting a direct impact on mitochondrial oxidative phosphorylation .

Metabolic Pathways

This compound is involved in the metabolic pathways of hydroxylation and dehydrogenation in human liver microsomes . CYP3A4 is the major metabolic enzyme involved, while CYP2D6 only mediates the dehydrogenation reaction .

Subcellular Localization

Given its interactions with the Na+/K±ATPase, it’s likely that it localizes to the plasma membrane where this enzyme is found .

化学反应分析

相似化合物的比较

Hellebrigenin is similar to other bufadienolides such as hellebrin, helleborein, and helleborin . this compound is unique in its higher binding affinity for the alpha1beta1 complex of Na+/K±ATPase compared to other bufadienolides . This higher affinity contributes to its potent anti-cancer activity .

Similar compounds include:

Hellebrin: The glycoside form of this compound with similar anti-cancer properties.

Helleborein: Another bufadienolide with cardiotonic properties.

Helleborin: A related compound with similar chemical structure and biological activity.

This compound’s unique properties and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Hellebrigenin, a natural compound primarily derived from the skin secretions of the cane toad (Rhinella marina) and plants in the Urginea genus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological effects through several mechanisms, predominantly involving apoptosis (programmed cell death) and autophagy (cellular degradation processes). Research indicates that this compound can induce both early and late apoptosis in various cancer cell lines, including pancreatic, breast, and oral cancers.

- Apoptosis Induction : this compound has been shown to activate caspases (caspase 3, 7, 8, and 9) and PARP (poly ADP-ribose polymerase), leading to cellular apoptosis. This is accompanied by a decrease in mitochondrial membrane potential and an increase in pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- Cell Cycle Arrest : In addition to apoptosis, this compound causes cell cycle arrest at specific phases (G0/G1 or G2/M), which further inhibits cancer cell proliferation. This effect has been documented in studies involving pancreatic cancer cells (SW1990 and BxPC-3) and oral squamous cell carcinoma (OSCC) cells .

Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines

Case Studies

- Pancreatic Cancer : A study reported that this compound effectively inhibited the proliferation of pancreatic cancer cells (SW1990 and BxPC-3) in a dose-dependent manner. The treatment resulted in significant apoptosis rates and increased autophagy markers such as LC3 and Beclin-1 .

- Breast Cancer : In research involving estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, this compound demonstrated potent cytotoxicity. The compound induced apoptotic-like morphological changes and altered the expression levels of key apoptotic regulators .

- Oral Squamous Cell Carcinoma : this compound was shown to exert cytotoxic effects through G2/M phase arrest in OSCC cells. The compound activated caspases while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent against oral cancers .

属性

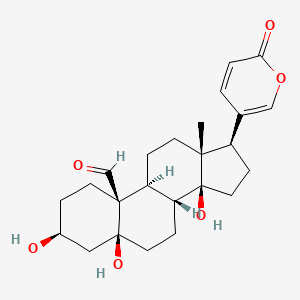

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKPTWJPKVSGJB-XHCIOXAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963594 | |

| Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-90-7 | |

| Record name | Hellebrigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hellebrigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hellebrigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of Bufotalidin and what other similar compounds are found alongside it?

A1: Bufotalidin, also known as Hellebrigenin, is a bufadienolide primarily found in the parotoid gland secretions and skin of various toad species. [, , ] For instance, it has been isolated from the European toad (Bufo bufo bufo) [], the Japanese toad (Bufo formosus) [], and the Argentine toad (Bufo arenarum) []. It often occurs alongside other bufadienolides like Bufalin, Marinobufagin, Telocinobufagin, and Bufotalinin. [, , ] Interestingly, Bufotalidin was found to be a major component in an original preparation of Bufotalinin, indicating their close structural relationship. []

Q2: Can you elaborate on the structural connection between Bufotalidin and Bufotalinin based on the provided research?

A2: While both compounds co-occur in certain toad species, research suggests a specific structural link between Bufotalidin and Bufotalinin. [] Experiments using Tetrahydro-hellebrigenin (the tetrahydro derivative of Bufotalidin) and 3-O-Acetyl-tetrahydro-marinobufagin, treated with hydrazine and sodium ethylat, yielded similar products as those obtained when 3-O-Acetyl-tetrahydro-bufotalinin underwent the same treatment. [] This finding strongly supports the hypothesis that Bufotalinin is a 19-oxo derivative of Marinobufagin. Further analysis of Bufotalinin's optical rotation suggests the aldehyde group is likely located at C-10, assuming the standard bufadienolide structure. []

Q3: Besides toads, are there other natural sources where Bufotalidin or its derivatives can be found?

A3: Yes, research indicates that Bufotalidin and related bufadienolides are not exclusive to toads. A study exploring the metabolite profile of the Urginea maritima plant, also known as squill, revealed the presence of Bufotalidin-O-hexoside, a glycoside derivative of Bufotalidin, within the white squill variety. [] This finding suggests a broader distribution of Bufotalidin-related compounds in the plant kingdom, opening avenues for further investigation into their potential biological activities and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。